molecular formula C8H5BrFNO3 B13152153 4'-Bromo-2'-fluoro-6'-nitroacetophenone

4'-Bromo-2'-fluoro-6'-nitroacetophenone

Cat. No.: B13152153
M. Wt: 262.03 g/mol
InChI Key: JMNFEPUGQNYRTF-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-6’-nitroacetophenone is an organic compound with the molecular formula C8H5BrFNO3 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and nitro functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-6’-nitroacetophenone typically involves multi-step reactions starting from acetophenone derivatives. One common method includes:

    Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of 4’-Bromo-2’-fluoro-6’-nitroacetophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2’-fluoro-6’-nitroacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The acetophenone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Substitution: Formation of substituted acetophenone derivatives.

    Reduction: Formation of 4’-Bromo-2’-fluoro-6’-aminoacetophenone.

    Oxidation: Formation of 4’-Bromo-2’-fluoro-6’-nitrobenzoic acid.

Scientific Research Applications

4’-Bromo-2’-fluoro-6’-nitroacetophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-6’-nitroacetophenone involves its interaction with biological molecules. For instance, it can act as an alkylating agent, binding to nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, as seen in studies involving cytochrome P-450 . The presence of the nitro group also allows for redox reactions, which can further modulate its biological activity.

Comparison with Similar Compounds

  • 2-Bromo-4’-nitroacetophenone
  • 4’-Bromo-2’-fluoroacetophenone
  • 4’-Bromo-2’-nitroacetophenone

Comparison: 4’-Bromo-2’-fluoro-6’-nitroacetophenone is unique due to the simultaneous presence of bromine, fluorine, and nitro groupsFor example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain pharmaceutical applications .

Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

1-(4-bromo-2-fluoro-6-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c1-4(12)8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3

InChI Key

JMNFEPUGQNYRTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Br)[N+](=O)[O-]

Origin of Product

United States

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